molecular formula C16H18N2O3 B6122748 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide

2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide

Cat. No. B6122748
M. Wt: 286.33 g/mol
InChI Key: MCAVXRWQQJOHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide, also known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and has shown potential as a treatment for a variety of conditions, including osteoporosis, muscle wasting, and prostate cancer.

Mechanism of Action

2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide works by selectively binding to androgen receptors in the body. This results in an increase in muscle and bone mass, as well as a decrease in fat mass. This compound also has anti-inflammatory effects, which may contribute to its ability to prevent muscle wasting and improve bone density.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle and bone mass in animal studies. It has also been shown to decrease fat mass and improve insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its ability to prevent muscle wasting and improve bone density.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the potential side effects of other androgen receptor agonists. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide. One area of interest is its potential use in the treatment of osteoporosis and other bone disorders. Additionally, this compound may have potential as a treatment for muscle wasting in conditions such as cancer cachexia. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide involves several steps, starting with the reaction of 2-methoxyphenol with 3-bromopyridine to form 2-(2-methoxyphenoxy)pyridine. This intermediate is then reacted with 3-bromobutanoyl chloride to form the final product, this compound. The synthesis of this compound has been well-established, and several variations of the method have been reported in the literature.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been extensively studied for its potential use in the treatment of various conditions. It has been shown to have anabolic effects on bone and muscle tissue, making it a promising candidate for the treatment of osteoporosis and muscle wasting. Additionally, this compound has been shown to inhibit the growth of prostate cancer cells, making it a potential treatment for prostate cancer.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-pyridin-3-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-13(16(19)18-12-7-6-10-17-11-12)21-15-9-5-4-8-14(15)20-2/h4-11,13H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAVXRWQQJOHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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